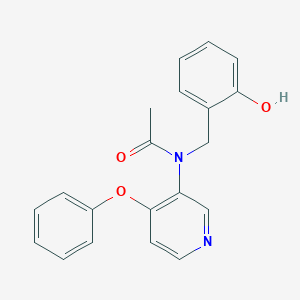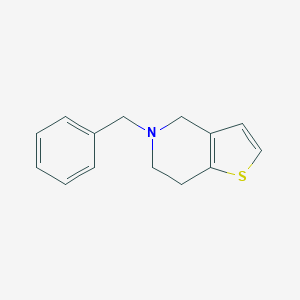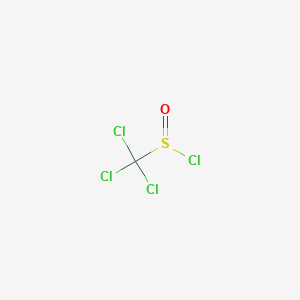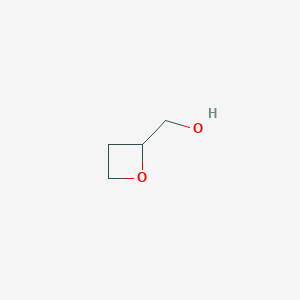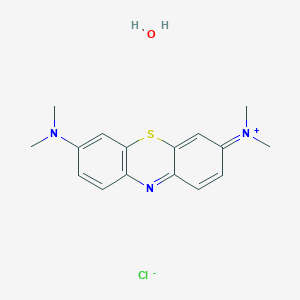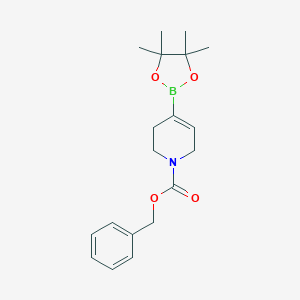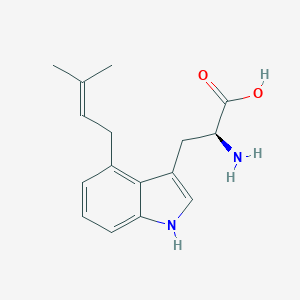
4-(3-Methylbut-2-enyl)-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methylbut-2-enyl)-L-tryptophan zwitterion is an amino acid zwitterion arising from transfer of a proton from the carboxy to the amino group of this compound; major species at pH 7.3. It is a tautomer of a this compound.
Applications De Recherche Scientifique
Tryptophan Lyase (NosL) and Radical Mediated Transformations
Tryptophan lyase (NosL) is a radical S-adenosyl-l-methionine (SAM) enzyme that catalyzes transformations involving l-tryptophan. It demonstrates the versatility of the 5'-deoxyadenosyl radical in its chemistry, including hydrogen atom abstraction and double bond addition. This highlights the potential of NosL in various radical-mediated synthetic applications (Bhandari, Fedoseyenko, & Begley, 2016).
Electrochemical Sensor for L-Tryptophan Detection
A novel electrochemical sensor for L-tryptophan detection utilizes a molecularly imprinted copolymer (MIP) and ionic liquid functionalized multi-walled carbon nanotubes. This sensor exhibits high sensitivity and specificity for L-tryptophan, indicating its potential for precise detection in various applications (Xia, Zhao, & Zeng, 2020).
Pharmacological Targeting of Tryptophan Metabolism
L-Tryptophan metabolism involves the production of bioactive molecules that act in various organs. The enzymes, metabolites, and receptors involved offer numerous therapeutic targets, suggesting a wide range of potential pharmacological applications in treating neurological, metabolic, psychiatric, and intestinal disorders (Modoux, Rolhion, Mani, & Sokol, 2020).
L-Tryptophan Production Enhancement in Escherichia coli
Advancements in metabolic engineering have enabled the efficient production of L-tryptophan in Escherichia coli. Techniques include inactivating the tryptophan attenuator and swapping the tryptophan operon promoter, which has significantly increased L-tryptophan production, showing potential for large-scale biosynthesis applications (Gu, Yang, Kang, Wang, & Qi, 2012).
Metabolic Engineering for L-Tryptophan Production
Comprehensive metabolic engineering strategies have been developed for L-tryptophan production in E. coli. These include modifying carbon source uptake, by-product formation, regulatory factors, and biosynthesis pathways, contributing to the sustainable and cost-effective microbial synthesis of L-tryptophan (Liu, Bilal, Luo, Zhao, & Iqbal, 2019).
Propriétés
Numéro CAS |
29702-35-0 |
|---|---|
Formule moléculaire |
C16H20N2O2 |
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O2/c1-10(2)6-7-11-4-3-5-14-15(11)12(9-18-14)8-13(17)16(19)20/h3-6,9,13,18H,7-8,17H2,1-2H3,(H,19,20)/t13-/m0/s1 |
Clé InChI |
MZSPRSJAOSKAAT-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=CCC1=C2C(=CC=C1)NC=C2C[C@@H](C(=O)[O-])[NH3+])C |
SMILES |
CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)N)C |
SMILES canonique |
CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)[O-])[NH3+])C |
Synonymes |
4-(3-Methyl-2-butenyl)-(L-tryptophan); L-4-(3-Methyl-2-butenyl)-tryptophan; _x000B_4-(3-Methyl-2-buten-1-yl)-L-tryptophan; 4-(3-Methyl-2-butenyl)tryptophan; 4-(γ,γ-Dimethylallyl)-L-tryptophan; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


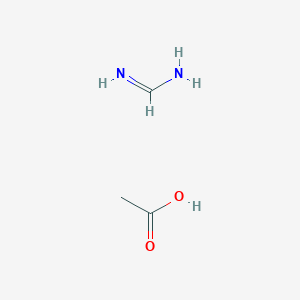
![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)

